molecular formula C23H31NO7 B7761426 Mycophenolate mofetil CAS No. 140401-05-4

Mycophenolate mofetil

Cat. No.: B7761426
CAS No.: 140401-05-4
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-SYZQJQIISA-N
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Mechanism of Action

Target of Action

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is the primary target of MMF and plays a crucial role in the proliferation of T and B lymphocytes .

Mode of Action

MMF, upon administration, is rapidly hydrolyzed to MPA, the active metabolite . MPA inhibits IMPDH, leading to the depletion of guanosine nucleotides preferentially in T and B lymphocytes . This inhibition suppresses the proliferation of these cells, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA disrupts the de novo pathway of guanine nucleotide synthesis, which is essential for the proliferation of lymphocytes . MPA also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases . This leads to a reduction in the production of tissue-damaging peroxynitrite by activated macrophages .

Pharmacokinetics

MMF is rapidly hydrolyzed to MPA after oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . To improve gastrointestinal tolerability and increase absorption, MMF should be taken on an empty stomach or with meals at consistent times each day .

Result of Action

The inhibition of IMPDH by MPA and the subsequent depletion of guanosine nucleotides lead to the suppression of lymphocyte proliferation . This results in the suppression of cell-mediated immune responses and antibody formation , which is beneficial in preventing organ rejection after transplantation .

Action Environment

The efficacy and stability of MMF can be influenced by various environmental factors. For instance, the bioavailability of MMF is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach or with meals at consistent times each day to improve its absorption . Furthermore, the conversion from MMF to EC-MPS (enteric-coated mycophenolate sodium) may be necessary in some patients to improve gastrointestinal tolerability .

Biochemical Analysis

Biochemical Properties

Mycophenolate mofetil acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanosine nucleotides . By inhibiting IMPDH, this compound depletes guanosine nucleotides, thereby suppressing the proliferation of lymphocytes and the production of antibodies .

Cellular Effects

This compound has a broad impact on the immune system, with effects on various types of cells and cellular processes. It modulates lymphocyte activation and exerts antiproliferative and antifibrotic changes . It is also known to inhibit the proliferation of human arterial smooth-muscle cells, which may contribute to its efficacy in preventing graft rejection .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to mycophenolic acid, which then inhibits IMPDH. This inhibition blocks the de novo synthesis of guanosine nucleotides, a necessary substrate for DNA and RNA synthesis . This mechanism is particularly effective in lymphocytes, which rely heavily on the de novo pathway for guanosine nucleotide synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the drug demonstrates an increased bioavailability, a higher efficacy, and reduced gastrointestinal effects when compared to mycophenolic acid .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to prolong allograft survival and reverse ongoing rejection in animal studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of guanosine nucleotide synthesis. It inhibits the enzyme IMPDH, which facilitates the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key step in this pathway .

Transport and Distribution

After oral administration, this compound is absorbed and hydrolyzed to mycophenolic acid, the active metabolite . The drug is then distributed within cells and tissues, where it exerts its immunosuppressive effects .

Subcellular Localization

Given its mechanism of action, it is likely that the drug and its active metabolite, mycophenolic acid, are localized in the cytoplasm where they can inhibit the enzyme IMPDH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil involves the esterification of mycophenolic acid with 2-(4-morpholino)ethanol. This reaction is typically carried out in a suitable solvent under azeotropic separation of water . The process can also involve the use of dicyclohexylcarbodiimide as a condensing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes solvent removal in vacuo, dilution in solvents like toluene or ethyl acetate, and subsequent crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate mofetil undergoes several types of chemical reactions, including hydrolysis, esterification, and oxidation .

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is mycophenolic acid, which retains the immunosuppressive properties of the parent compound .

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
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Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
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Molecular Formula

C23H31NO7
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DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
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Molecular Weight

433.5 g/mol
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Physical Description

Solid
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Boiling Point

637.6±55.0
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Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
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Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
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Color/Form

White to off-white crystalline powder

CAS No.

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
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Melting Point

93-94, 93-94 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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